Pyridine, 4-[2-(triphenylstannyl)ethyl]-
Description
Pyridine, 4-[2-(triphenylstannyl)ethyl]- is an organometallic compound featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a triphenylstannyl (SnPh₃) moiety. The triphenylstannyl group confers unique reactivity and biological activity, often leveraged in biocidal applications . Key properties include high molecular weight (estimated ~531.2 g/mol) and significant steric bulk due to the three phenyl groups attached to tin .
Properties
CAS No. |
119210-61-6 |
|---|---|
Molecular Formula |
C25H23NSn |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
triphenyl(2-pyridin-4-ylethyl)stannane |
InChI |
InChI=1S/C7H8N.3C6H5.Sn/c1-2-7-3-5-8-6-4-7;3*1-2-4-6-5-3-1;/h3-6H,1-2H2;3*1-5H; |
InChI Key |
AKQOOVGYKIEQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-(triphenylstannyl)ethyl]- typically involves the reaction of 4-vinylpyridine with triphenyltin hydride under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the triphenyltin group to the vinyl group on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for Pyridine, 4-[2-(triphenylstannyl)ethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-[2-(triphenylstannyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different organotin species.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Pyridine, 4-[2-(triphenylstannyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is of interest for studying its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as catalysts or stabilizers.
Mechanism of Action
The mechanism by which Pyridine, 4-[2-(triphenylstannyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylstannyl group can interact with biological molecules, potentially altering their function or activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
4-(2-(Phenylthio)ethyl)pyridine ()
- Structure : Contains a thioether (-SPh) group instead of SnPh₃.
- Molecular Weight : 215.31 g/mol, significantly lower than the stannyl analogue.
- Reactivity : The sulfur atom participates in oxidation reactions, forming sulfoxides or sulfones, unlike the redox-inert SnPh₃ group.
4-[2-(Triethoxysilyl)ethyl]pyridine ()
- Structure : Silicon-based substituent (-Si(OEt)₃) with hydrolytic reactivity.
- Molecular Weight : 283.43 g/mol.
- Reactivity: Triethoxysilyl groups undergo hydrolysis to form silanol, enabling surface adhesion to glass or metals.
- Applications : Primarily in materials science for surface modification, contrasting with the biocidal focus of stannyl derivatives .
4-(2-Aminophenethyl)pyridine ()
- Structure: Features an amino (-NH₂) group on the phenethyl chain.
- Molecular Weight : 198.26 g/mol.
- Properties : Higher solubility in polar solvents (0.75 g/L at 25°C) due to hydrogen bonding. Melting point: 76°C.
- Applications : Explored for pharmacological activity, including antimicrobial and neurological applications, differing from the stannyl compound’s biocidal role .
Physicochemical and Spectroscopic Properties
| Property | Pyridine, 4-[2-(Triphenylstannyl)ethyl]- | 4-(2-(Phenylthio)ethyl)pyridine | 4-[2-(Triethoxysilyl)ethyl]pyridine | 4-(2-Aminophenethyl)pyridine |
|---|---|---|---|---|
| Molecular Weight | ~531.2 (estimated) | 215.31 | 283.43 | 198.26 |
| Melting Point | Not reported | Not reported | Not reported | 76°C |
| Key Functional Group | SnPh₃ (organometallic) | -SPh (thioether) | -Si(OEt)₃ (silane) | -NH₂ (amine) |
| Bioactivity | Biocidal | Synthetic intermediate | Surface modification | Antimicrobial/neurological |
- Spectroscopic Data :
- NMR : The SnPh₃ group in the target compound would exhibit distinct ¹H NMR shifts (δ ~7.5–7.8 ppm for aromatic protons) and ¹¹⁹Sn NMR signals (δ ~−200 to −300 ppm), differing from sulfur or silicon analogues .
- IR : Stannyl compounds show weak Sn-C stretching vibrations (~500 cm⁻¹), absent in sulfur/silicon derivatives .
Stability :
- Organotin compounds are prone to oxidative degradation and regulated due to toxicity (e.g., EU restrictions), whereas silicon derivatives are more environmentally stable .
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